

Technical Application Note: Synthesis and Quality Control of Dibenzylamine Alcohol (Phenoxybenzamine Precursor)

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Compound of Interest

Compound Name:	2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
CAS No.:	101-45-1
Cat. No.:	B123479

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Executive Summary

Dibenzylamine Alcohol (Chemical Name: 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol; CAS: 101-45-1) is the critical, stable intermediate in the synthesis of Phenoxybenzamine Hydrochloride (trade name Dibenzylamine®). While Phenoxybenzamine is a potent, irreversible alpha-blocker used in the management of pheochromocytoma, its final structure contains a nitrogen mustard moiety (

-haloalkylamine), rendering it highly reactive and potentially genotoxic.

Consequently, pharmaceutical manufacturing strategies prioritize the synthesis and purification of the Dibenzylamine Alcohol intermediate. This alcohol precursor is chemically stable, allowing for rigorous purification and storage prior to the final, hazardous chlorination step.

This Application Note provides a field-validated protocol for the synthesis, purification, and quality control of Dibenzylamine Alcohol, designed to maximize yield and minimize impurity

carryover into the final API.

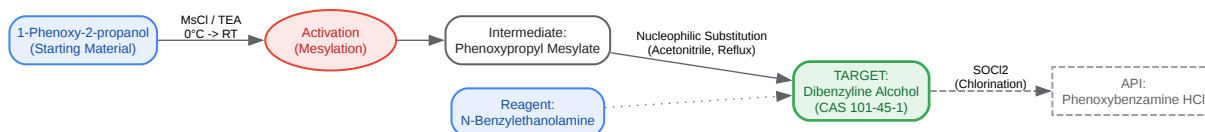
Chemical Pathway & Retrosynthesis[1]

The synthesis of Phenoxybenzamine has historically relied on high-temperature fusion of 1-phenoxy-2-chloropropane with ethanolamine.[1][2][3] However, modern process chemistry favors the Sulfonate Displacement Route or Reductive Amination to avoid thermal degradation and control impurities.

Mechanistic Pathway (Graphviz)

The following diagram outlines the optimized pathway, utilizing a mesylate activation strategy to couple the phenoxy-alkyl chain with

-benzylethanolamine under mild conditions.



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Figure 1: Optimized synthetic pathway for Dibenzyline Alcohol via mesylate displacement.

Experimental Protocols

Materials and Reagents

Reagent	CAS No.[4][5][6][7][8]	Role	Equiv.
1-Phenoxy-2-propanol	770-35-4	Starting Material	1.0
Methanesulfonyl Chloride (MsCl)	124-63-0	Activator	1.2
Triethylamine (TEA)	121-44-8	Base (Scavenger)	1.5
-Benzylethanolamine	104-63-2	Nucleophile	1.1
Potassium Carbonate	584-08-7	Base (Coupling)	2.0
Acetonitrile (ACN)	75-05-8	Solvent	10 Vol
Toluene	108-88-3	Extraction Solvent	-

Protocol A: Activation (Mesylation)

Objective: Convert the secondary hydroxyl of 1-phenoxy-2-propanol into a good leaving group (mesylate).

- Setup: Charge a 3-neck round-bottom flask (RBF) with 1-Phenoxy-2-propanol (1.0 eq) and Dichloromethane (DCM, 10 volumes).
- Cooling: Cool the solution to 0–5°C using an ice/salt bath.
- Base Addition: Add Triethylamine (1.5 eq) dropwise, maintaining internal temperature <10°C.
- Activation: Slowly add Methanesulfonyl Chloride (1.2 eq) over 30 minutes via an addition funnel. The reaction is exothermic; control the rate to prevent thermal runaway.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.
 - IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting alcohol indicates completion.
- Quench: Quench with cold water (5 volumes). Separate the organic layer.[9]

- Wash: Wash the organic layer with 1N HCl (to remove excess TEA), followed by saturated and brine.

- Concentration: Dry over

and concentrate under reduced pressure to yield the Phenoxypropyl Mesylate as a viscous oil. Note: Use immediately in the next step to prevent degradation.

Protocol B: Coupling (Synthesis of Dibenzylamine Alcohol)

Objective: Displacement of the mesylate by

-benzylethanolamine.

- Solvation: Dissolve the Phenoxypropyl Mesylate (from Protocol A) in Acetonitrile (10 volumes).

- Reagent Addition: Add Potassium Carbonate (2.0 eq, granular) and

-Benzylethanolamine (1.1 eq).

- Reflux: Heat the mixture to reflux (approx. 80–82°C) under nitrogen atmosphere. Stir vigorously for 12–16 hours.

- Mechanistic Insight: The use of a polar aprotic solvent (ACN) accelerates the displacement. Granular

acts as a proton scavenger for the liberated methanesulfonic acid.

- Workup:

- Cool to room temperature. Filter off the inorganic salts (

,

).

- Concentrate the filtrate to remove Acetonitrile.

- Redissolve residue in Toluene (8 volumes) and wash with water (volumes) to remove unreacted amino-alcohol and inorganic traces.
- Purification (Critical):
 - The crude product is often an oil.[1] For high purity, convert to the Oxalate Salt or purify via column chromatography (Silica gel, DCM:MeOH 95:5).
 - Target:Dibenzylidine Alcohol (Viscous pale yellow oil or low-melting solid).

Quality Control & Characterization

The "Alcohol" intermediate must be strictly controlled for the presence of secondary amines, which can lead to side reactions in the final chlorination.

HPLC Method Parameters

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm)
Mobile Phase A	0.1% Orthophosphoric acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-5 min (10% B); 5-20 min (10% 90% B); 20-25 min (90% B)
Flow Rate	1.0 mL/min
Detection	UV @ 270 nm (Phenoxy chromophore)
Retention Time	~12.5 min (Dibenzylidine Alcohol); ~14.0 min (Phenoxybenzamine API)

Impurity Profile

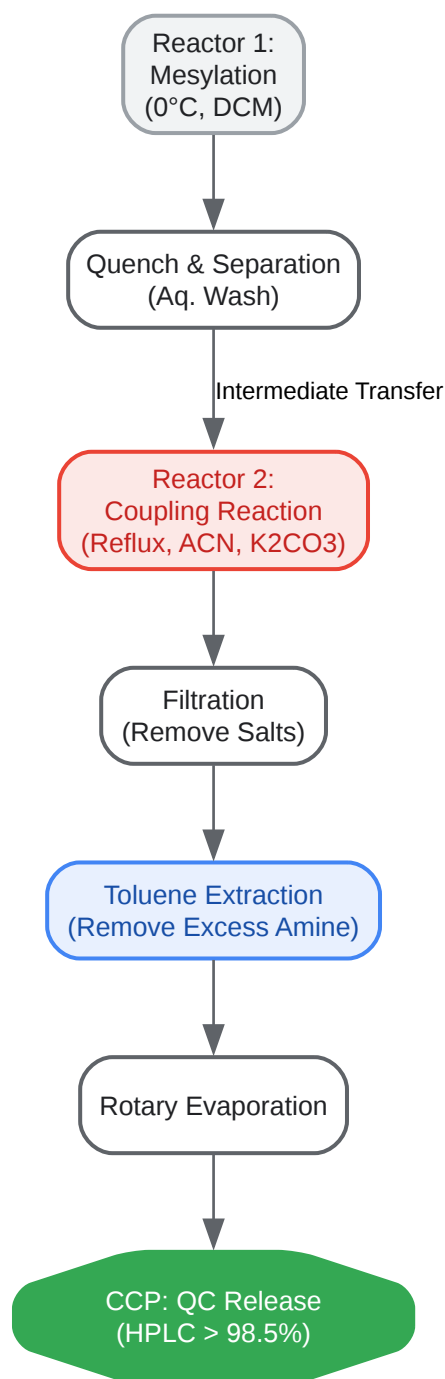
- Impurity A (Starting Material): 1-Phenoxy-2-propanol.[1][2]

- Impurity B (Reagent):

-Benzylethanolamine.
- Impurity C (Dimer): Reaction of the mesylate with the secondary hydroxyl of the product (rare, minimized by excess amine).

Workflow Visualization

The following diagram illustrates the operational workflow for the synthesis and isolation, highlighting the critical control points (CCP).



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Figure 2: Operational workflow for Dibenzylamine production.

Conversion to API (Contextual Note)

While this guide focuses on the alcohol, the subsequent step involves reacting Dibenzylamine Alcohol with Thionyl Chloride (

) in Chloroform or DCM to generate Phenoxybenzamine HCl.

- **Safety Warning:** The final product is a nitrogen mustard derivative. The chlorination step transforms the stable alcohol into a potent alkylating agent. All handling after the alcohol stage requires containment (isolators) to prevent operator exposure.
- **Stability:** Dibenzylamine Alcohol is stable at room temperature for months. Phenoxybenzamine HCl is sensitive to moisture (hydrolysis back to alcohol) and must be stored under desiccant.

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